Gimeracil-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

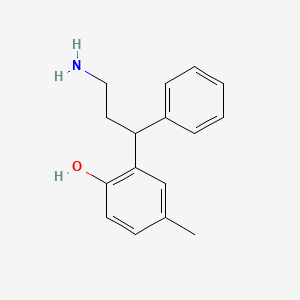

Gimeracil-13C3 is an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) used as an adjunct to antineoplastic therapy . It is used to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents .

Synthesis Analysis

A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates .Molecular Structure Analysis

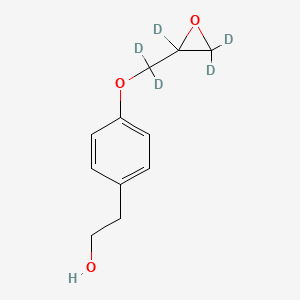

The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Chemical Reactions Analysis

Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .Physical And Chemical Properties Analysis

The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Wissenschaftliche Forschungsanwendungen

Radiosensitization and DNA Repair Inhibition

Gimeracil, known chemically as 5-Chloro-2,4-dihydroxypyridine, is primarily noted for its radiosensitizing effects in various cancer cells. Studies have shown that Gimeracil can enhance the efficacy of radiotherapy by inhibiting DNA double-strand break (DSB) repair, particularly through the suppression of homologous recombination (HR) repair pathways. This inhibition of HR is crucial because HR plays a significant role in repairing DSBs caused by radiotherapy. For instance, Gimeracil was found to inhibit DNA DSB repair and sensitize cells deficient in non-homologous end-joining (NHEJ) but not those deficient in HR. It was also observed that Gimeracil reduced the frequency of neo-positive clones in SCneo assays, indicating its effectiveness in inhibiting DNA repair mechanisms (Takagi et al., 2010).

Furthermore, Gimeracil was shown to restrain the formation of foci of Rad51 and replication protein A (RPA), critical proteins in HR, while increasing the number of foci of Nbs1, Mre11, Rad50, and FancD2. This effect suggests that Gimeracil impedes the early stages of HR, making it a potential target for enhancing radiotherapy efficacy (Sakata et al., 2011).

Metabolic Analysis and Drug Activity Evaluation

Gimeracil has also been utilized in metabolic analysis and drug activity evaluation. One-dimensional triple-resonance NMR has been applied to monitor its effect on pyrimidine catabolism. For example, the catabolic conversion of labeled uracil to β-alanine in mouse liver lysates and its inhibition by Gimeracil was specifically monitored using this technique. This application demonstrates the potential of Gimeracil in the analysis of in vivo pharmaceutical activity, especially for drugs targeting metabolic reactions (Yamada et al., 2012).

Oral Squamous Cell Carcinoma (OSCC) Treatment

In studies focusing on oral squamous cell carcinoma (OSCC), Gimeracil combined with radiation significantly inhibited cell and tumor growth. It was observed to down-regulate the expressions of DNA double-strand break repair proteins and increase reactive oxygen species/reactive nitrogen species (ROS/RNS) generation. These findings suggest that Gimeracil might exert radiosensitizing effects on OSCC cells, providing a potential avenue for treatment (Harada et al., 2016).

Synthesis and Characterization

Gimeracil has also been the subject of various synthesis and characterization studies. These studies have focused on developing efficient and cost-effective methods for its production, characterizing its polymorphs, and understanding its chemical properties. For example, an improved process for synthesizing Gimeracil with lower cost and mild reaction conditions suitable for industrial production has been reported (Zhao-jun, 2005). Additionally, studies have been conducted on preparing and identifying different crystal forms of Gimeracil, contributing to a deeper understanding of its physical properties (Qing-wei, 2008).

Safety And Hazards

Gimeracil is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Gimeracil .

Zukünftige Richtungen

Gimeracil is currently used as an adjunct to antineoplastic therapy . It is approved by the European Medicines Agency (EMA) and is available in combination with Oteracil and Tegafur within the commercially available product "Teysuno" . The main active ingredient in Teysuno is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . Future research may focus on exploring other potential applications of Gimeracil in cancer treatment.

Eigenschaften

CAS-Nummer |

1184979-29-0 |

|---|---|

Produktname |

Gimeracil-13C3 |

Molekularformel |

C5H4ClNO2 |

Molekulargewicht |

148.519 |

IUPAC-Name |

5-chloro-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |

InChI-Schlüssel |

ZPLQIPFOCGIIHV-VWNJCJTFSA-N |

SMILES |

C1=C(C(=CNC1=O)Cl)O |

Synonyme |

5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

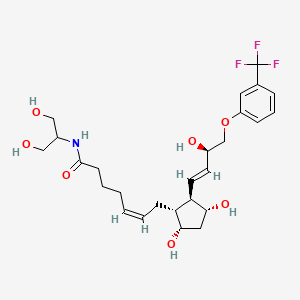

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

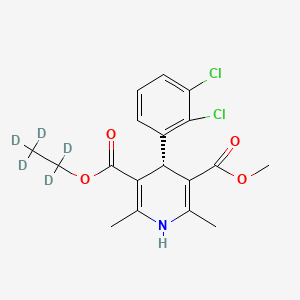

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

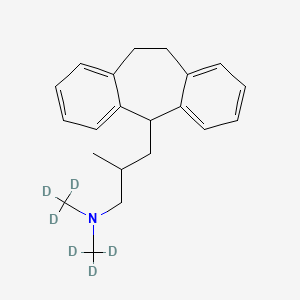

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)